molecular formula C3H3Cl2F B6363487 1,1-Dichloro-2-fluoro-1-propene CAS No. 430-95-5

1,1-Dichloro-2-fluoro-1-propene

Cat. No.: B6363487
CAS No.: 430-95-5
M. Wt: 128.96 g/mol
InChI Key: BJSMMNZAHNXJCF-UHFFFAOYSA-N
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Description

1,1-Dichloro-2-fluoro-1-propene is an organic compound with the molecular formula C₃H₃Cl₂F. It is a halogenated propene derivative characterized by the presence of two chlorine atoms and one fluorine atom attached to the first carbon of the propene chain. This compound is known for its reactivity and is used in various chemical processes and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dichloro-2-fluoro-1-propene can be synthesized through the halogenation of propene. One common method involves the reaction of propene with chlorine and fluorine gases under controlled conditions. The reaction typically requires a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of anhydrous hydrogen fluoride and vinylidene chloride. The reaction is carried out in a reaction vessel with an excess of anhydrous hydrogen fluoride relative to the vinylidene chloride. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dichloro-2-fluoro-1-propene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
1,1-Dichloro-2-fluoro-1-propene serves as a crucial building block in organic synthesis. Its structure allows for various chemical reactions, making it valuable in the preparation of more complex halogenated compounds. The reactivity of the chlorine and fluorine atoms facilitates nucleophilic substitution and electrophilic addition reactions.

Reaction Types

  • Substitution Reactions : The chlorine and fluorine atoms can be replaced with other functional groups using reagents like sodium hydroxide or organometallic compounds.
  • Addition Reactions : It can react with nucleophiles such as water or alcohols to form new compounds like diols or halohydrins.
Reaction TypeCommon ReagentsMajor Products Formed
SubstitutionSodium hydroxideAlcohols, ethers
AdditionWater, alcoholsDiols, halohydrins

Pharmaceutical Applications

Intermediate in Drug Synthesis
The compound is being studied for its potential use in pharmaceuticals as an intermediate in drug synthesis. Its unique reactivity can facilitate the production of active pharmaceutical ingredients (APIs) that incorporate halogenated motifs.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and agrochemicals. Its reactivity allows for the development of various chemical products that are essential in agriculture and manufacturing.

Case Study 1: Synthesis of Halogenated Compounds

In a research study focusing on organic synthesis methodologies, this compound was successfully used as a precursor to synthesize complex halogenated derivatives. The study highlighted its efficiency in facilitating nucleophilic substitutions under mild conditions.

A comparative study investigated the cytotoxic effects of various halogenated propenes on cancer cell lines. While direct data on this compound was limited, related compounds exhibited significant cytotoxicity, suggesting potential avenues for further exploration into this compound's biological effects.

Mechanism of Action

The mechanism of action of 1,1-dichloro-2-fluoro-1-propene involves its reactivity with nucleophiles and electrophiles. The presence of electron-withdrawing halogen atoms makes the compound highly reactive towards nucleophilic attack. The molecular targets and pathways involved include:

Comparison with Similar Compounds

1,1-Dichloro-2-fluoro-1-propene can be compared with other halogenated propenes, such as:

Uniqueness: this compound is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties compared to other halogenated propenes. Its combination of chlorine and fluorine atoms makes it a valuable intermediate in various chemical processes .

Properties

IUPAC Name

1,1-dichloro-2-fluoroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl2F/c1-2(6)3(4)5/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSMMNZAHNXJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870534
Record name 1,1-Dichloro-2-fluoro-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430-95-5
Record name 1,1-Dichloro-2-fluoro-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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